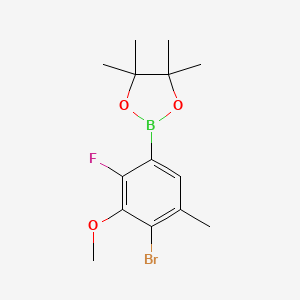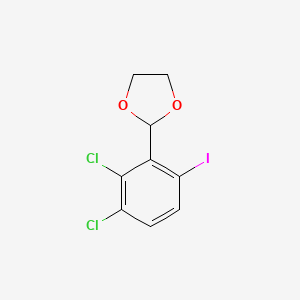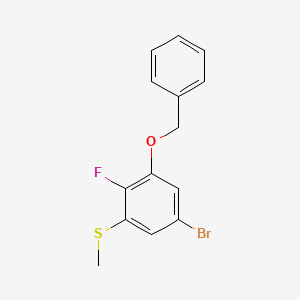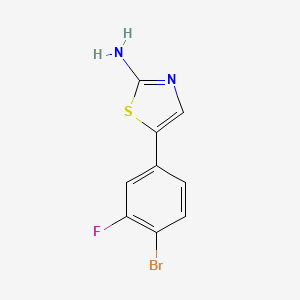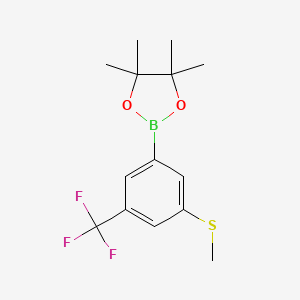
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its unique chemical properties. Boronic esters are highly valuable building blocks in organic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
The synthesis of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include biaryl compounds, alcohols, and boronic acids .
Wissenschaftliche Forschungsanwendungen
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl and methylthio groups enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-(trifluoromethyl)phenylboronic acid pinacol ester. Compared to these compounds, this compound offers unique reactivity due to the presence of both trifluoromethyl and methylthio groups, which enhance its stability and reactivity in various chemical reactions .
Eigenschaften
Molekularformel |
C14H18BF3O2S |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(16,17)18)7-11(8-10)21-5/h6-8H,1-5H3 |
InChI-Schlüssel |
OMZMFRCTZQVTEL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




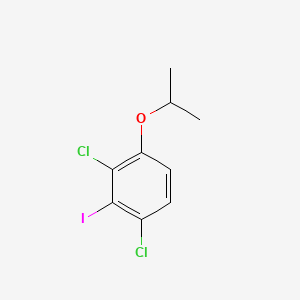

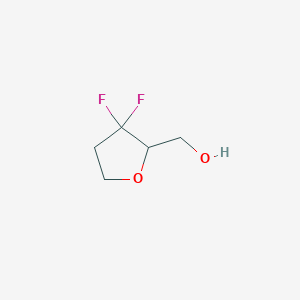
![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
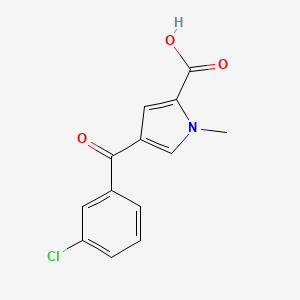
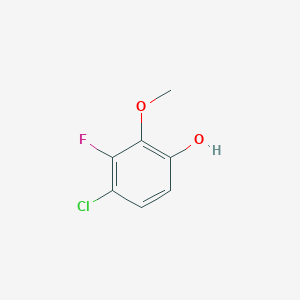

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
